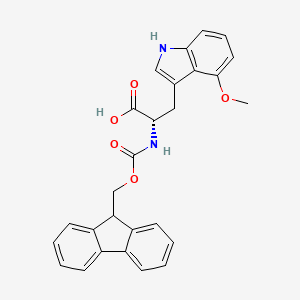

N-Fmoc-4-methoxy-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-4-methoxy-L-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the indole ring is substituted with a methoxy group at the 4-position. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-methoxy-L-tryptophan typically involves the protection of the amino group of 4-methoxy-L-tryptophan with the Fmoc group. This can be achieved by reacting 4-methoxy-L-tryptophan with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Fmoc-4-methoxy-L-tryptophan undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

N-Fmoc-4-methoxy-L-tryptophan is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: It serves as a building block for the synthesis of biologically active peptides.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of custom peptides for research and development.

Mecanismo De Acción

The primary mechanism of action of N-Fmoc-4-methoxy-L-tryptophan involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group for further reactions . The methoxy group on the indole ring can participate in various chemical reactions, adding versatility to the compound .

Comparación Con Compuestos Similares

N-Fmoc-4-bromo-L-tryptophan: Similar structure with a bromo group instead of a methoxy group.

N-Fmoc-6-methoxy-L-tryptophan: Similar structure with the methoxy group at the 6-position instead of the 4-position.

Uniqueness: N-Fmoc-4-methoxy-L-tryptophan is unique due to the specific positioning of the methoxy group on the indole ring, which can influence its reactivity and the types of reactions it can undergo . This makes it a valuable compound in the synthesis of specific peptides and other complex molecules .

Actividad Biológica

N-Fmoc-4-methoxy-L-tryptophan is a synthetic derivative of the amino acid tryptophan, which plays a significant role in various biological processes. This compound is particularly noteworthy due to its applications in medicinal chemistry and peptide synthesis. This article reviews the biological activities associated with this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of tryptophan, along with a methoxy group at the 4-position of the indole ring. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of peptide bonds while minimizing side reactions.

1. Role in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under mild basic conditions, allowing for sequential addition of amino acids to form complex peptides. This method is crucial for synthesizing peptides with specific biological activities, including those that can interact with receptors or enzymes in various pathways.

2. Antiproliferative Effects

Research has indicated that tryptophan derivatives, including this compound, exhibit antiproliferative properties against certain cancer cell lines. For instance, studies have shown that derivatives containing methoxy groups can enhance the potency of compounds against human cancer cells by modulating proteasomal activity . This suggests that this compound may serve as a scaffold for developing new anticancer agents.

3. Antimicrobial Activity

The antimicrobial properties of tryptophan derivatives have been explored extensively. This compound has been linked to antibacterial activity through its incorporation into peptides that target bacterial proteins . For example, analogs containing this residue have demonstrated effectiveness against various strains of bacteria by disrupting essential cellular functions.

The biological activity of this compound can be attributed to several mechanisms:

- Interference with Protein Function : The methoxy substitution can influence the binding affinity and specificity of peptides for their target proteins, potentially altering their function.

- Inhibition of Proteasomal Activity : Compounds derived from tryptophan have been shown to inhibit proteasomal degradation pathways, leading to increased levels of regulatory proteins within cells .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations, suggesting their potential as anticancer agents .

Case Study 2: Antibacterial Activity

Another study focused on the synthesis and evaluation of peptide analogs containing this compound. The results showed that these peptides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating bacterial infections .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSDXBIBJWXMPH-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.